
5H-Benzocycloheptene-2-ethanamine, 6,7,8,9-tetrahydro-N,alpha-dimethyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-Benzocycloheptene-2-ethanamine, 6,7,8,9-tetrahydro-N,alpha-dimethyl-, hydrochloride is a chemical compound with a complex structure. It is known for its unique properties and potential applications in various fields such as chemistry, biology, medicine, and industry. The compound is characterized by its benzocycloheptene core, which is a seven-membered ring fused to a benzene ring, and its ethanamine side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Benzocycloheptene-2-ethanamine, 6,7,8,9-tetrahydro-N,alpha-dimethyl-, hydrochloride involves multiple steps. One common method includes the hydrogenation of benzocycloheptene derivatives under specific conditions to introduce the tetrahydro functionality. The ethanamine side chain is then introduced through a series of substitution reactions. The final step involves the methylation of the nitrogen atom to obtain the N,alpha-dimethyl derivative, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation and substitution reactions. The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5H-Benzocycloheptene-2-ethanamine, 6,7,8,9-tetrahydro-N,alpha-dimethyl-, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can further hydrogenate the benzocycloheptene ring.
Substitution: The ethanamine side chain can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Reagents such as alkyl halides and amines are used under basic conditions.
Major Products
Oxidation: Formation of ketones or alcohols.
Reduction: Further hydrogenated benzocycloheptene derivatives.
Substitution: Various substituted ethanamine derivatives.
Scientific Research Applications
5H-Benzocycloheptene-2-ethanamine, 6,7,8,9-tetrahydro-N,alpha-dimethyl-, hydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5H-Benzocycloheptene-2-ethanamine, 6,7,8,9-tetrahydro-N,alpha-dimethyl-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 6,7,8,9-Tetrahydro-5H-benzo7annulene-6-carbonitrile : A similar compound with a carbonitrile group.
- N-Ethyl-N-((6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepin-1-yl)methyl)ethanamine hydrochloride : A structurally related compound with an imidazo[1,5-a][1,4]diazepine core.
1H-Benzocycloheptene, 2,4a,5,6,7,8-hexahydro-3,5,5,9-tetramethyl-, ®-: Another benzocycloheptene derivative with different substituents.
Uniqueness
5H-Benzocycloheptene-2-ethanamine, 6,7,8,9-tetrahydro-N,alpha-dimethyl-, hydrochloride is unique due to its specific substitution pattern and the presence of the ethanamine side chain. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
41635-27-2 |
|---|---|
Molecular Formula |
C15H24ClN |
Molecular Weight |
253.81 g/mol |
IUPAC Name |
methyl-[1-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)propan-2-yl]azanium;chloride |
InChI |
InChI=1S/C15H23N.ClH/c1-12(16-2)10-13-8-9-14-6-4-3-5-7-15(14)11-13;/h8-9,11-12,16H,3-7,10H2,1-2H3;1H |
InChI Key |
LDHNSKGQGGZCLY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC2=C(CCCCC2)C=C1)[NH2+]C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


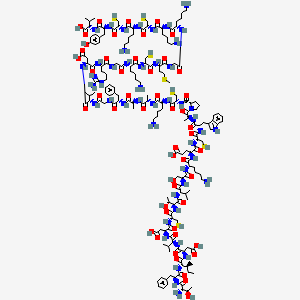
![2-(4-bromophenyl)-3-[(E)-(2-hydroxyphenyl)methylideneamino]-7-methyl-8H-imidazo[1,2-a]pyrimidin-5-one](/img/structure/B15342337.png)
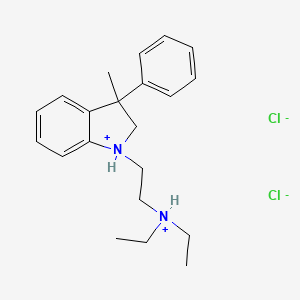
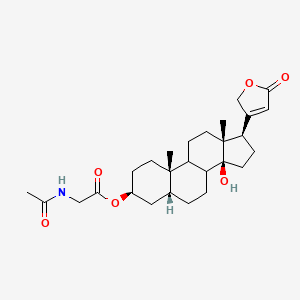

![1-[2-(2-Methoxyethoxy)ethoxy]propan-2-ol](/img/structure/B15342370.png)
![3,3-Dimethyl-13-(4-nitro-phenyl)-2,3,4,13-tetrahydro-indazolo[1,2-b]phthalazine-1,6,11-trione](/img/structure/B15342376.png)
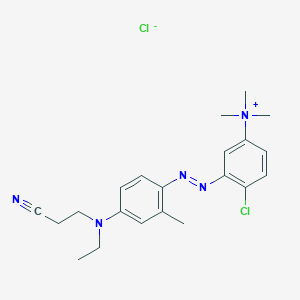

![N-[3,5-bis-(Trifluoromethyl)phenyl]-3-chlorobenzenesulfonamide](/img/structure/B15342396.png)
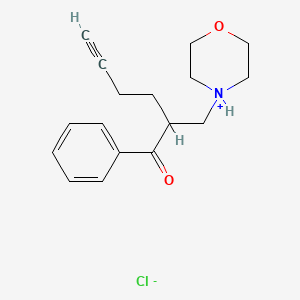
![Di(pyridin-2-yl) [1,1'-biphenyl]-4,4'-dicarboxylate](/img/structure/B15342412.png)


